molecular formula C10H11ClO B2510032 3-(3-Chlorophenyl)but-3-en-1-ol CAS No. 910819-14-6

3-(3-Chlorophenyl)but-3-en-1-ol

Cat. No.: B2510032
CAS No.: 910819-14-6
M. Wt: 182.65
InChI Key: KZNAOIRNAJHXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)but-3-en-1-ol: is an organic compound with the molecular formula C10H11ClO It is a derivative of butenol, where a chlorophenyl group is attached to the third carbon of the butenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)but-3-en-1-ol can be achieved through several methods. One common approach involves the Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst. For instance, the reaction between 3-chlorophenyl iodide and but-3-en-1-ol in the presence of a palladium catalyst and a base can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chlorophenyl)but-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-(3-Chlorophenyl)but-3-en-1-one or 3-(3-Chlorophenyl)butanal.

    Reduction: Formation of 3-(3-Chlorophenyl)butan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(3-Chlorophenyl)but-3-en-1-ol is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used as a starting material for the synthesis of bioactive molecules. It may also serve as a probe to study enzyme-catalyzed reactions involving hydroxyl and alkene functional groups.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity and mechanism of action can lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable building block for various chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)but-3-en-1-ol depends on its specific application. In chemical reactions, the hydroxyl group and the double bond are the primary reactive sites. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the double bond can undergo addition reactions.

In biological systems, the compound may interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact molecular targets and pathways involved would depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

    3-(4-Chlorophenyl)but-3-en-1-ol: Similar structure but with the chlorine atom on the para position of the phenyl ring.

    3-(3-Bromophenyl)but-3-en-1-ol: Similar structure but with a bromine atom instead of chlorine.

    3-(3-Methylphenyl)but-3-en-1-ol: Similar structure but with a methyl group instead of chlorine.

Uniqueness: 3-(3-Chlorophenyl)but-3-en-1-ol is unique due to the presence of the chlorine atom on the meta position of the phenyl ring. This positioning can influence the compound’s reactivity and interactions compared to its para or ortho counterparts. The chlorine atom can also affect the compound’s electronic properties, making it distinct from its bromine or methyl analogs.

Properties

IUPAC Name

3-(3-chlorophenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8(5-6-12)9-3-2-4-10(11)7-9/h2-4,7,12H,1,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNAOIRNAJHXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCO)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of DME (20 mL) and 2M Na2CO3 (15 mL) containing 3-bromobut-3-en-1-ol (1.40 g, 7.66 mol), (3-chlorophenyl)boronic acid (2.3 g, 14.7 mmol) and Pd(PPh3)4 (0.4 g, 0.35 mmol) was refluxed under an argon atmosphere for 3 hours. The solution was concentrated (to remove excess DME) and partitioned between water and ethyl acetate. The organic phase was washed with 1N NaOH, water (2×) and brine. The solution was then dried over MgSO4, filtered and concentrated. The residue was purified by silica gel chromatography using a hexanes/ethyl acetate gradient to give the title compound. 1H NMR (500 MHz, CDCl3): δ 7.42 (s, 1H); 7.31-7.29 (m, 3H); 5.43 (s, 1H); 5.21 (s, 1H); 3.73 (t, J=6.5 Hz, 2H); 2.77 (t, J=6.3 Hz, 2H); 1.91 (s, 1H). LCMS1 2.95 min. (M-OH)=165.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.